molecular formula C20H24ClN3O3S2 B2985379 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215601-72-1

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No.: B2985379
CAS No.: 1215601-72-1
M. Wt: 454
InChI Key: CANIQQSISJMCKN-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-substituted acetamides featuring a benzo[d]thiazol-2-yl moiety, a dimethylaminopropyl chain, and a phenylsulfonyl group. Its molecular formula is C₂₁H₂₄ClN₃O₃S (assuming structural similarity to analogs in –10), with a molecular weight approximating 450–470 g/mol. The phenylsulfonyl group confers strong electron-withdrawing properties, while the dimethylaminopropyl chain enhances solubility in polar solvents.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-22(2)13-8-14-23(20-21-17-11-6-7-12-18(17)27-20)19(24)15-28(25,26)16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANIQQSISJMCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[d]thiazole moiety, a dimethylamino propyl group, and a phenylsulfonyl acetamide. The synthesis typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Attachment of the Phenylsulfonyl Group : This involves reacting the benzo[d]thiazole intermediate with phenylsulfonyl chloride in the presence of a base.
  • Alkylation with Dimethylamino Propyl Group : The final step incorporates the dimethylamino propyl group through nucleophilic substitution reactions.

Anticonvulsant Properties

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit promising anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) test and pentylenetetrazole test, certain derivatives demonstrated significant activity with effective doses (ED50) lower than standard anticonvulsants such as phenytoin and carbamazepine. For instance, compounds structurally related to this compound showed ED50 values significantly lower than those of established drugs .

Antimicrobial and Anticancer Activity

The compound has also been evaluated for antimicrobial and anticancer activities. Preliminary studies suggest that it may possess both antifungal and antibacterial properties. Its structural characteristics allow for interactions with biological macromolecules, potentially leading to therapeutic applications in treating infections and cancer.

The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors within cells. The benzo[d]thiazole and phenylsulfonyl moieties are believed to facilitate these interactions, enhancing the compound's solubility and cellular uptake due to the presence of the dimethylamino propyl group .

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound can significantly reduce seizure activity in animal models compared to control groups. For example, a study reported protective indices indicating a higher safety margin for certain derivatives than traditional anticonvulsants .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has been conducted to optimize the biological efficacy of similar compounds. Factors such as hydrophobicity, electron-donating ability, and hydrogen bonding potential have been highlighted as critical in enhancing biological activity .

Summary of Biological Activities

Activity Type Findings
AnticonvulsantPromising activity with ED50 values lower than standard drugs
AntimicrobialPotential antibacterial and antifungal properties
AnticancerIndications of efficacy in inhibiting cancer cell proliferation

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table highlights structural differences among analogs:

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (Hypothetical) Benzo[d]thiazol-2-yl, phenylsulfonyl C₂₁H₂₄ClN₃O₃S ~460 Sulfonyl group enhances stability and hydrogen-bonding capacity.
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide HCl (1215543-96-6) 6-methylbenzo[d]thiazol, phenyl C₂₁H₂₆ClN₃OS 404.0 Phenyl group lacks sulfonyl’s electron-withdrawing effects; reduced polarity.
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide HCl (1215480-59-3) 6-chlorobenzo[d]thiazol, dioxoisoindolin C₂₂H₂₂Cl₂N₄O₃S 493.4 Dioxoisoindolin introduces rigidity; chlorine enhances lipophilicity.
N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide HCl (1052530-71-8) 4-methylbenzo[d]thiazol, dioxoisoindolin C₂₃H₂₅ClN₄O₃S 473.0 Methyl group on thiazole improves metabolic stability.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (N/A) Dichlorophenyl, thiazol C₁₁H₈Cl₂N₂OS 303.2 Simpler backbone; dichlorophenyl enhances steric hindrance.

Physicochemical and Structural Insights

  • Phenylsulfonyl vs. Phenyl/Dioxoisoindolin Groups :
    The target compound’s phenylsulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to phenyl or dioxoisoindolin substituents in analogs . This may enhance binding to hydrophilic targets but reduce membrane permeability.
  • Chlorine and Methyl Substituents :
    Chlorine in the 6-chlorobenzo[d]thiazol analog (CAS 1215480-59-3) improves lipophilicity (ClogP ~3.5 estimated) compared to the target compound’s sulfonyl group (ClogP ~2.1), influencing pharmacokinetics . Methyl groups (e.g., 4-methylbenzo[d]thiazol in CAS 1052530-71-8) may shield the molecule from oxidative metabolism .
  • In contrast, dioxoisoindolin-containing analogs (e.g., CAS 1215480-59-3) exhibit restricted rotation, favoring pre-organized binding conformations .

Hydrogen Bonding and Crystal Packing

The 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substituted phenols or N-phthaloylglycine derivatives. For example:

  • Step 1: React 2-amino-substituted phenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride to form intermediates .
  • Step 2: Introduce the dimethylaminopropyl group via alkylation or nucleophilic substitution.
  • Step 3: Purify intermediates using recrystallization (e.g., DMSO/water mixtures) .
    Characterization:
  • NMR and LC-MS confirm structural integrity and purity .
  • Elemental analysis (C, H, N) validates stoichiometry .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies proton environments and carbon frameworks (e.g., distinguishing benzothiazole protons at δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Infrared Spectroscopy (IR):
    • Detect sulfonyl (SO2) stretches at ~1350–1150 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .

Advanced: How can Density Functional Theory (DFT) optimize reaction mechanism studies?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G**) model electronic properties and reaction pathways:

  • Charge Distribution: Analyze electrophilic/nucleophilic sites in intermediates (e.g., sulfonyl group’s electron-withdrawing effects) .
  • Transition States: Identify energy barriers for key steps (e.g., amide bond formation) using basis sets like 6-311++G(d,p) .
  • Data Contradictions: Cross-validate with experimental IR and NMR spectra to resolve discrepancies in predicted vs. observed geometries .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Use THF or dioxane for polar intermediates; reflux at 90°C enhances solubility .
  • Catalysts: Add triethylamine (TEA) to neutralize HCl byproducts during acylations .
  • Workup: Adjust pH to 8–9 with ammonia to precipitate crude products, followed by recrystallization (ethanol-DMF mixtures) .
  • Yield Tracking: Compare yields under varying temperatures (e.g., room temp vs. reflux) and catalyst loads (e.g., DMAP in DCM) .

Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-Technique Validation:
    • Combine NMR (e.g., coupling constants for stereochemistry) with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangements .
  • Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks interfering with NMR signals .
  • Computational Alignment: Overlay DFT-predicted IR spectra with experimental data to identify anomalies (e.g., unexpected tautomerism) .

Advanced: What strategies assess bioactivity and structure-activity relationships (SAR)?

Methodological Answer:

  • In Vitro Assays:
    • Screen for adenosine A2A receptor antagonism using competitive binding assays (IC50 values) .
  • Molecular Docking:
    • Use AutoDock Vina to simulate ligand-receptor interactions (e.g., benzothiazole moiety’s binding affinity) .
  • SAR Modifications:
    • Vary substituents on the phenylsulfonyl group and correlate with bioactivity (e.g., electron-withdrawing groups enhance receptor affinity) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Handling Corrosive Reagents: Use POCl3 in fume hoods with acid-resistant PPE .
  • Waste Disposal: Quench excess reagents (e.g., chloroacetyl chloride) with ice-cold sodium bicarbonate before disposal .
  • Ventilation: Ensure proper airflow during reflux to avoid inhalation of volatile solvents (e.g., THF) .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation:
    • Expose the compound to 0.1N HCl/NaOH (pH 1–13) at 40°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Analysis:
    • Use Differential Scanning Calorimetry (DSC) to identify melting points (>300°C indicates thermal stability) .
  • Light Sensitivity: Store samples in amber vials and test under UV light (254 nm) for photostability .

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